molecular formula C7H13NO B059362 Octahydrofuro[3,2-b]pyridine CAS No. 1214875-19-0

Octahydrofuro[3,2-b]pyridine

Cat. No. B059362
CAS RN: 1214875-19-0
M. Wt: 127.18 g/mol
InChI Key: GZJVTAUEKSQLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrofuro[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and other fields. This compound is also known as tetrahydrofuro[3,2-b]pyridine, which is a bicyclic organic compound containing a pyridine ring and a tetrahydrofuran ring.

Mechanism of Action

The mechanism of action of octahydrofuro[3,2-b]pyridine is not fully understood, but it is believed to involve interactions with various biological targets, such as enzymes, receptors, and ion channels. Octahydrofuro[3,2-b]pyridine derivatives have been shown to bind to the active sites of enzymes and inhibit their activity, as well as to interact with receptors and ion channels and modulate their function.
Biochemical and Physiological Effects
Octahydrofuro[3,2-b]pyridine and its derivatives have been shown to exhibit various biochemical and physiological effects, depending on their structure and the biological target they interact with. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest, while others have been shown to inhibit the activity of enzymes involved in inflammation and pain. Some derivatives have also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

Octahydrofuro[3,2-b]pyridine and its derivatives have several advantages for lab experiments, including their ease of synthesis, their structural diversity, and their potential for drug discovery. However, they also have some limitations, such as their potential toxicity and their limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on octahydrofuro[3,2-b]pyridine and its derivatives. One direction is to investigate their potential as inhibitors of other enzymes and biological targets, such as kinases and G protein-coupled receptors. Another direction is to explore their potential as drug candidates for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods for octahydrofuro[3,2-b]pyridine and its derivatives could lead to the discovery of new bioactive compounds with novel structures and activities.
Conclusion
In conclusion, octahydrofuro[3,2-b]pyridine is a heterocyclic compound that has potential applications in pharmaceuticals and other fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to the discovery of new bioactive compounds with therapeutic potential.

Synthesis Methods

Octahydrofuro[3,2-b]pyridine can be synthesized through several methods, including the Pictet–Spengler reaction, the Hantzsch reaction, and the Mannich reaction. The Pictet–Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which then undergoes cyclization to form the octahydrofuro[3,2-b]pyridine ring system. The Hantzsch reaction involves the condensation of an aldehyde or ketone with two equivalents of a β-ketoester and ammonia to form a dihydropyridine intermediate, which is then reduced to the octahydrofuro[3,2-b]pyridine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde or paraformaldehyde to form a β-amino carbonyl intermediate, which is then cyclized to form the octahydrofuro[3,2-b]pyridine.

Scientific Research Applications

Octahydrofuro[3,2-b]pyridine has been studied extensively for its potential applications in pharmaceuticals, particularly as a scaffold for drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic activities. Octahydrofuro[3,2-b]pyridine derivatives have also been investigated as potential inhibitors of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

properties

CAS RN

1214875-19-0

Product Name

Octahydrofuro[3,2-b]pyridine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine

InChI

InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2

InChI Key

GZJVTAUEKSQLNO-UHFFFAOYSA-N

SMILES

C1CC2C(CCO2)NC1

Canonical SMILES

C1CC2C(CCO2)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.